

# Butylphthalide for ischemic stroke treatment approved in China.

Author: BenchChem Technical Support Team. Date: December 2025



## Butylphthalide (NBP) for Ischemic Stroke: A Technical Guide Executive Summary

**Butylphthalide** (NBP), a compound initially extracted from the seeds of Apium graveolens (celery), has emerged as a significant therapeutic agent for ischemic stroke in China. Approved by the China Food and Drug Administration (CFDA) in 2002, its application has since been supported by a growing body of preclinical and clinical evidence.[1][2][3][4][5] This technical guide provides an in-depth overview of **Butylphthalide**, focusing on its pharmacological profile, mechanisms of action, clinical efficacy, and the experimental methodologies that underpin its development. It is intended for researchers, scientists, and professionals in the field of drug development.

### **Introduction and Regulatory Status**

DL-3-n-**butylphthalide** (dl-NBP) is a synthetic racemic compound that has been approved and is widely used in China for the treatment of acute ischemic stroke.[6][7][8] The development of a synthetic version resolved the issue of limited resources from plant extracts.[6] **Butylphthalide** is available in both soft capsule and injectable formulations, with the latter developed to address the needs of patients with dysphagia and to enhance bioavailability.[9]

Chinese clinical guidelines for acute ischemic stroke include NBP as a recommended treatment to improve neurological deficits in patients with mild to moderate conditions.[5]



### **Mechanism of Action**

**Butylphthalide** exerts its neuroprotective effects through a multi-target mechanism, addressing various pathological processes that occur during and after an ischemic event.[5][10] Its therapeutic actions encompass anti-inflammatory, anti-oxidative, anti-apoptotic, and proangiogenic effects, as well as the protection of mitochondrial function and improvement of microcirculation.[5][10][11]

### **Anti-Inflammatory and Immunomodulatory Effects**

Ischemic stroke triggers a robust inflammatory response that exacerbates brain injury. NBP has been shown to mitigate this by:

- Suppressing Neuroinflammation: NBP attenuates the activation of microglia and astrocytes, key players in neuroinflammation.[12] It also reduces the infiltration of myeloid cells into the ischemic brain tissue.[7][13]
- Modulating Inflammatory Pathways: NBP inhibits the NF-κB signaling pathway, a central regulator of inflammation, leading to a downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12] It also inhibits the NLRP3 inflammasome, further reducing the production of IL-1β.[13]
- Promoting Immune Tolerance: NBP has been observed to increase the expression of Foxp3, a key transcription factor for regulatory T cells, which play a role in maintaining immune tolerance and suppressing excessive inflammation.[13]

#### **Antioxidative Stress**

Oxidative stress is a major contributor to neuronal damage following ischemia-reperfusion injury. NBP combats this through:

Activation of the Nrf2/HO-1 Pathway: NBP upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1).[10][14] This pathway is a critical cellular defense mechanism against oxidative stress.[14] NBP enhances the nuclear translocation of Nrf2, leading to increased production of antioxidant enzymes.[14]



 Reducing Oxidative Damage: By activating the Nrf2 pathway, NBP increases the activity of superoxide dismutase (SOD) and reduces levels of malondialdehyde (MDA) and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3]

#### **Protection of Mitochondrial Function**

Mitochondrial dysfunction is a central event in the ischemic cascade, leading to energy failure and apoptosis.[15] NBP helps preserve mitochondrial integrity by:

- Attenuating Mitochondrial Dysfunction: NBP enhances the mitochondrial membrane potential and increases the activity of mitochondrial respiratory chain complexes.[1][3]
- Regulating Mitochondrial Dynamics: It restores the balance between mitochondrial fusion (regulated by Mfn1, Mfn2) and fission (regulated by Drp1, Fis1), which is disrupted during ischemia.[3]
- Inhibiting Drp1-mediated Fission: NBP suppresses the acetylation of Drp1, a key step in mitochondrial fission, thereby protecting against excessive mitochondrial fragmentation and subsequent neuronal damage.[15]

### **Anti-Apoptotic Effects**

NBP inhibits neuronal apoptosis through multiple pathways:

- Inhibition of Caspase Activation: It attenuates the activation of caspase-3 and caspase-9, key executioners of the apoptotic cascade.[16]
- Mitochondrial Apoptotic Pathway Regulation: NBP reduces the mitochondrial release of cytochrome c and apoptosis-inducing factor (AIF).[16]
- Modulation of Signaling Pathways: It down-regulates pro-apoptotic signaling mediated by phospho-JNK and p38 MAP kinase.[16] NBP also activates the Akt/mTOR and PI3K/Akt signaling pathways, which promote cell survival.[4]

### **Promotion of Angiogenesis and Neurogenesis**

NBP aids in long-term recovery by promoting the formation of new blood vessels and neurons:



- Enhancing Angiogenesis: NBP upregulates the expression of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (Ang-1), and Hypoxia-Inducible Factor-1α (HIF-1α).[17][18] It has been shown to activate the Akt/GSK-3β and Sonic Hedgehog (Shh) signaling pathways to promote angiogenesis.[19][20]
- Promoting Neurogenesis: NBP stimulates neurogenesis through the activation of the Wnt/β-catenin signaling pathway and by increasing the production of neurotrophic factors like
   Brain-Derived Neurotrophic Factor (BDNF).[21]

# Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies on **Butylphthalide**.

# Table 1: Clinical Efficacy of Butylphthalide in Ischemic Stroke



| Study<br>Type                                                        | Number<br>of<br>Participa<br>nts | Treatmen<br>t Group  | Control<br>Group    | Outcome<br>Measure                                                             | Results                                             | Citation |
|----------------------------------------------------------------------|----------------------------------|----------------------|---------------------|--------------------------------------------------------------------------------|-----------------------------------------------------|----------|
| Randomize<br>d, Double-<br>Blind,<br>Placebo-<br>Controlled<br>Trial | 1216                             | Butylphthal<br>ide   | Placebo             | Favorable<br>functional<br>outcome<br>(mRS 0-2)<br>at 90 days                  | 56.7%                                               | 44.0%    |
| Meta-<br>analysis of<br>57 RCTs                                      | 8747                             | Butylphthal<br>ide   | Placebo/C<br>ontrol | Neurologic<br>al deficit<br>reduction<br>(NIHSS)                               | Mean<br>Difference:<br>-3.39                        | -        |
| Meta-<br>analysis of<br>2 RCTs                                       | 260                              | Butylphthal<br>ide   | Placebo/C<br>ontrol | Death and dependenc y at 3 months                                              | 25.38%                                              | 43.08%   |
| Randomize<br>d, Double-<br>Blind,<br>Double-<br>Dummy<br>Trial       | 535                              | 90-day<br>NBP        | 14-day<br>Ozagrel   | Favorable<br>outcome<br>(mRS) at<br>day 90                                     | Significantl<br>y better<br>with NBP<br>(P < 0.001) | -        |
| Randomize<br>d Clinical<br>Trial (Post-<br>stroke<br>Aphasia)        | 118                              | NBP soft<br>capsules | Placebo             | Improveme nt in Western Aphasia Battery- Aphasia Quotient (WAB-AQ) at 6 months | Significant improveme nt (p = 0.003)                | -        |





Table 2: Preclinical Efficacy of Butylphthalide in Animal

**Models of Ischemic Stroke** 

| Animal Model | Treatment              | Outcome<br>Measure                     | Results                 | Citation |
|--------------|------------------------|----------------------------------------|-------------------------|----------|
| dMCAO Mice   | NBP (60<br>mg/kg/day)  | Cerebral Infarct<br>Size               | Significant reduction   | [15]     |
| pMCAO Mice   | NBP (100 mg/kg, i.p.)  | Infarct Volume                         | ~50% reduction          | [16]     |
| RHRSP with   | NBP (80<br>mg/kg/day)  | Infarct Volume                         | Significant reduction   | [18]     |
| dMCAO Mice   | NBP                    | Angiogenesis<br>(BrdU+/CD31+<br>cells) | Increased               | [19]     |
| tMCAO Mice   | NBP (4, 8 mg/kg, i.v.) | Angiogenesis<br>(VEGFA, CD31)          | Significant stimulation | [20]     |

Table 3: Adverse Events Reported in Clinical Trials

| Adverse Event                        | Incidence Range | Citation |
|--------------------------------------|-----------------|----------|
| Elevated Transaminase                | 1.39% - 17.53%  | [22]     |
| Gastrointestinal Discomfort          | 1.09% - 6.15%   | [22]     |
| Rash                                 | 0% - 1.96%      | [22]     |
| Serious Adverse Events (vs. Placebo) | 10.1% vs. 12.0% | [23]     |

# Detailed Experimental Protocols In Vitro Model of Ischemic Stroke: Oxygen and Glucose Deprivation (OGD)

• Cell Line: PC12 neuronal cells.



- Pre-treatment: Cells are pre-treated for 24 hours with NBP (e.g., 10 μmol/L).
- OGD Induction: To mimic ischemic conditions, cells are washed with glucose-free DMEM and then incubated in this medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 8 hours).
- Reperfusion (Optional): Following OGD, the medium is replaced with normal glucosecontaining medium, and cells are returned to a normoxic incubator for a period of reoxygenation.
- Outcome Measures: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, caspase-3 activity), oxidative stress markers (ROS, MDA, SOD), and protein expression of signaling molecules (e.g., Nrf2, HO-1) are assessed.[1][3]

# In Vivo Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

- Animal Model: Adult male mice (e.g., C57BL/6) or rats (e.g., Stroke-Prone Renovascular Hypertensive Rats - RHRSP).
- Surgical Procedure (Transient MCAO tMCAO):
  - Anesthesia is induced (e.g., with isoflurane).
  - A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  - The ECA is ligated and dissected distally.
  - A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
  - After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.
- Surgical Procedure (Permanent MCAO pMCAO): The occluding filament is left in place permanently.



- Drug Administration: NBP or vehicle is administered at specified doses and time points (e.g., 60 mg/kg daily, intraperitoneally or by oral gavage) starting immediately after reperfusion or at various time points post-MCAO.
- Outcome Measures:
  - Neurological Deficit Scoring: Assessed at various time points post-surgery to evaluate motor and sensory function.
  - Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
  - Histological and Immunohistochemical Analysis: Brain sections are stained to assess neuronal apoptosis (TUNEL), inflammation (microglial and astrocyte markers), and angiogenesis (CD31).
  - Western Blotting: Protein levels of key signaling molecules are quantified in the peri-infarct region.[7][16][17][18]

# Signaling Pathways and Experimental Workflows NBP's Neuroprotective Signaling Pathways





Click to download full resolution via product page

Caption: Key signaling pathways modulated by **Butylphthalide** (NBP) in ischemic stroke.

### **Experimental Workflow for Preclinical Evaluation of NBP**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-3-n-Butylphthalide reduces ischemic stroke injury and increases M2 microglial polarization PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DI-NBP (DI-3-N-Butylphthalide) Treatment Promotes Neurological Functional Recovery Accompanied by the Upregulation of White Matter Integrity and HIF-1α/VEGF/Notch/DII4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dl-3-n-butylphthalide Reduces Neurovascular Inflammation and Ischemic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 13. DI-3-n-butylphthalide inhibits neuroinflammation by stimulating foxp3 and Ki-67 in an ischemic stroke model PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway PMC [pmc.ncbi.nlm.nih.gov]



- 15. DL-3-n-Butylphthalide Protects Mitochondria Against Ischemia/Hypoxia Damage via Suppressing GCN5L1-Mediated Drp1 Acetylation in Neurons and Mouse Brains PMC [pmc.ncbi.nlm.nih.gov]
- 16. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 17. DI-3-N-Butylphthalide Promotes Angiogenesis in an Optimized Model of Transient Ischemic Attack in C57BL/6 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced angiogenesis with dl-3n-butylphthalide treatment after focal cerebral ischemia in RHRSP PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DI-3-n-Butylphthalide Promotes Cortical Angiogenesis via Akt/GSK-3β Signaling in Ischemic Stroke Mice PMC [pmc.ncbi.nlm.nih.gov]
- 20. DI-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog PMC [pmc.ncbi.nlm.nih.gov]
- 21. DI-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 23. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Butylphthalide for ischemic stroke treatment approved in China.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668128#butylphthalide-for-ischemic-stroketreatment-approved-in-china]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com